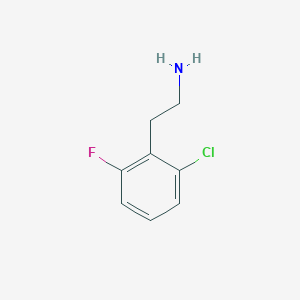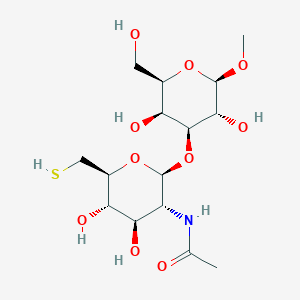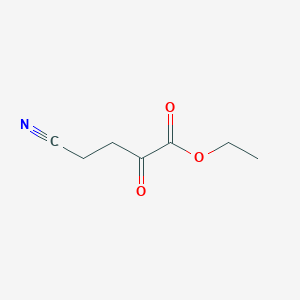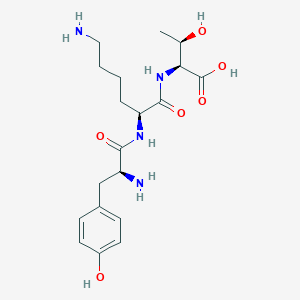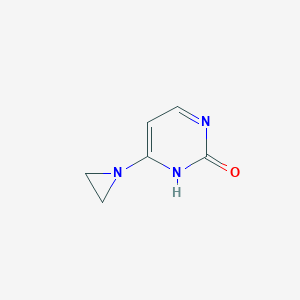
6-(Aziridin-1-yl)pyrimidin-2(1H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-(Aziridin-1-yl)pyrimidin-2(1H)-one is a synthetic compound that has been extensively studied for its potential applications in cancer treatment. It belongs to the class of nitrogen mustards, which are known for their ability to cross-link DNA and cause cell death.
Mecanismo De Acción
The mechanism of action of 6-(Aziridin-1-yl)pyrimidin-2(1H)-one involves the formation of cross-links between DNA strands. The compound contains an aziridine ring, which is a highly reactive three-membered ring that can form covalent bonds with nucleophilic sites on DNA. This leads to the formation of interstrand cross-links, which prevent DNA replication and transcription, ultimately leading to cell death.
Efectos Bioquímicos Y Fisiológicos
The biochemical and physiological effects of 6-(Aziridin-1-yl)pyrimidin-2(1H)-one are primarily related to its ability to cross-link DNA. This leads to the activation of DNA damage response pathways, including the ATM/ATR and p53 pathways. The compound has also been shown to induce apoptosis in cancer cells, which is a programmed cell death pathway that is activated in response to DNA damage.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 6-(Aziridin-1-yl)pyrimidin-2(1H)-one in lab experiments is its high specificity for cancer cells. The compound has been shown to be less toxic to normal cells compared to other chemotherapeutic agents. However, one limitation is its potential for inducing drug resistance in cancer cells. This can limit its effectiveness in long-term treatment.
Direcciones Futuras
There are several future directions for research on 6-(Aziridin-1-yl)pyrimidin-2(1H)-one. One area of focus is the development of more potent analogs of the compound. Another direction is the investigation of its potential use in combination with other chemotherapeutic agents to enhance their effectiveness. Additionally, research is needed to determine the optimal dosing and administration schedule for the compound in clinical trials. Finally, the potential for drug resistance and ways to overcome it should be further explored.
Métodos De Síntesis
The synthesis of 6-(Aziridin-1-yl)pyrimidin-2(1H)-one involves the reaction of 2-chloro-4,6-dimethoxypyrimidine with ethylenimine in the presence of a base. The resulting product is then treated with hydrochloric acid to yield the final compound. This method has been optimized to produce high yields and purity of the compound.
Aplicaciones Científicas De Investigación
6-(Aziridin-1-yl)pyrimidin-2(1H)-one has been extensively studied for its potential as an anticancer agent. It has been shown to be effective against a variety of cancer cell lines, including breast, lung, and colon cancer. The compound works by cross-linking DNA, which leads to cell death. It has also been studied for its potential use in combination with other chemotherapeutic agents to enhance their effectiveness.
Propiedades
Número CAS |
144049-46-7 |
|---|---|
Nombre del producto |
6-(Aziridin-1-yl)pyrimidin-2(1H)-one |
Fórmula molecular |
C6H7N3O |
Peso molecular |
137.14 g/mol |
Nombre IUPAC |
6-(aziridin-1-yl)-1H-pyrimidin-2-one |
InChI |
InChI=1S/C6H7N3O/c10-6-7-2-1-5(8-6)9-3-4-9/h1-2H,3-4H2,(H,7,8,10) |
Clave InChI |
PLUDYDNNASPOEE-UHFFFAOYSA-N |
SMILES |
C1CN1C2=CC=NC(=O)N2 |
SMILES canónico |
C1CN1C2=CC=NC(=O)N2 |
Sinónimos |
2(1H)-Pyrimidinone, 4-(1-aziridinyl)- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[(1S,3R)-2,2-Dimethyl-3-(2-methylprop-1-enyl)cyclopropyl]methylazanium](/img/structure/B123383.png)
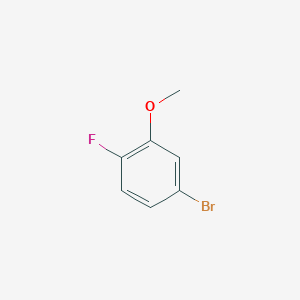
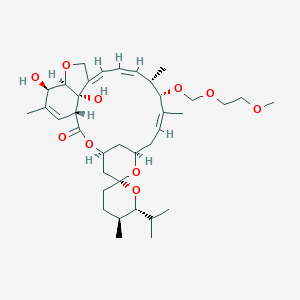
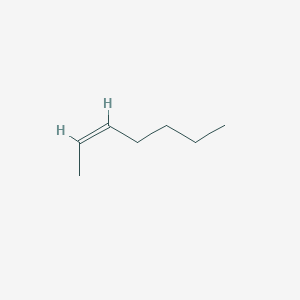
![Bicyclo[3.1.0]hexan-3-one, 2-(1-hydroxyethylidene)-6,6-dimethyl-, (1S,5R)-](/img/structure/B123397.png)
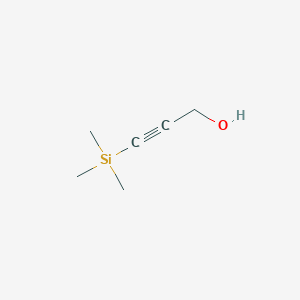
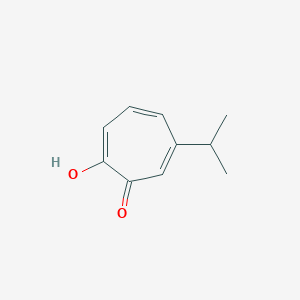
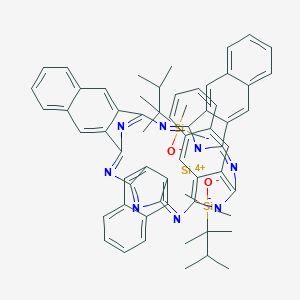
![24-Ethyl-3,7,10,28-tetrahydroxy-14-methoxy-25-methyl-12,18,20-trioxa-25-azaheptacyclo[15.11.1.02,15.04,13.06,11.021,29.022,27]nonacosa-1(28),2(15),3,6(11),13,21(29),22(27),23-octaene-5,26-dione](/img/structure/B123405.png)
